N-methyl-N-(t-Boc)-PEG4-acid

Description

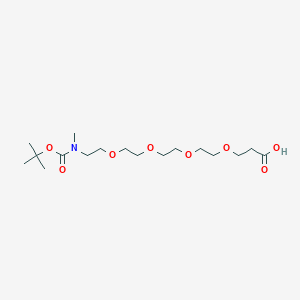

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYFMMNWNDIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-N-(t-Boc)-PEG4-acid chemical structure and properties

An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid

Introduction

This compound is a specialized, heterobifunctional chemical linker widely utilized by researchers in drug discovery and chemical biology. As a polyethylene (B3416737) glycol (PEG)-based linker, it possesses intrinsic hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecules it modifies.[1][2] This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins from within a cell.[3][4]

This molecule features two distinct functional ends: a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected N-methyl amine. This orthogonal design allows for sequential, controlled conjugation reactions. The carboxylic acid can be readily coupled to primary amines, while the t-Boc group can be selectively removed under acidic conditions to reveal a secondary amine for further modification.[2] This guide provides a comprehensive overview of its chemical properties, applications, key experimental protocols, and its mechanistic role in targeted protein degradation.

Chemical Structure and Properties

The structure of this compound consists of a four-unit PEG chain, providing a flexible and soluble spacer. One terminus is capped with an N-methyl amine protected by a t-Boc group, and the other terminus is a propionic acid.

Chemical Structure:

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1260431-01-3 | [1][2][5] |

| Molecular Formula | C₁₇H₃₃NO₈ | [2][3][5] |

| Molecular Weight | 379.45 g/mol | [2][3][5] |

| Purity | Typically ≥98% | [2] |

| Appearance | Varies (often a liquid or oil) | |

| Storage Conditions | -20°C | [2][6] |

| SMILES String | O=C(OC(C)(C)C)N(C)CCOCCOCCOCCOCCC(O)=O | [3][5] |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3][7][8] PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[9][10]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[11] This ubiquitination marks the protein for degradation by the cell's own ubiquitin-proteasome system (UPS), leading to its selective removal.[10][12] The linker's length, flexibility, and chemical nature are critical for the proper formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[9]

Experimental Protocols

The dual functionality of this compound allows for a stepwise approach to synthesizing more complex molecules. Below are two fundamental protocols for its use.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid terminus and its subsequent reaction with a primary amine-containing molecule (Molecule-NH₂), such as an E3 ligase ligand.

Materials:

-

This compound

-

Molecule-NH₂ (with a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) or N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution (e.g., 1 M Tris or 1 M hydroxylamine)

Procedure:

-

Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer or anhydrous solvent immediately prior to use, as EDC is susceptible to hydrolysis.[13]

-

Activation of Carboxylic Acid:

-

Coupling Reaction:

-

Dissolve your Molecule-NH₂ in Coupling Buffer.

-

Add the Molecule-NH₂ solution to the activated linker solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]

-

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction.[14]

-

Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the N-methyl amine for subsequent conjugation steps.

Materials:

-

Boc-protected conjugate from the previous protocol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM (e.g., 0.1 M concentration).

-

Acid Treatment: Cool the solution in an ice bath (0°C). Slowly add a solution of TFA in DCM (typically 20-50% v/v).

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.

-

Work-up:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used for the next reaction step without further purification or purified as needed.

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and biological processes involving this compound.

Diagram: PROTAC Synthesis Workflow

This diagram illustrates the sequential conjugation strategy enabled by the linker's orthogonal protecting groups.

Caption: A two-step workflow for synthesizing a PROTAC molecule.

Diagram: PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.[9][11]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. This compound | 1260431-01-3 [amp.chemicalbook.com]

- 2. This compound, 1260431-01-3 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. appchemical.com [appchemical.com]

- 6. 化合物 this compound|T16238|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

In-Depth Technical Guide: Physicochemical Properties of N-methyl-N-(t-Boc)-PEG4-acid

This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-N-(tert-butoxycarbonyl)-poly(ethylene glycol)4-acid. Designed for researchers, scientists, and drug development professionals, this document consolidates available data on its core chemical and physical characteristics. The guide also outlines detailed experimental protocols for the determination of key properties and illustrates its application in biochemical contexts.

Core Chemical Properties

N-methyl-N-(t-Boc)-PEG4-acid is a heterobifunctional linker commonly utilized in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a monodisperse tetra-polyethylene glycol (PEG) chain that imparts hydrophilicity, a terminal carboxylic acid for conjugation to amine-containing molecules, and an N-methyl-N-(t-Boc)-protected amine.[3] The tert-butoxycarbonyl (Boc) protecting group is notably labile under acidic conditions, allowing for selective deprotection and further functionalization.[3][] The presence of the N-methyl group can enhance the metabolic stability of peptides and improve their pharmacokinetic properties.[5]

Quantitative Data Summary

| Property | Value | Source/Method |

| IUPAC Name | 2-(2-(2-(2-(N-(tert-butoxycarbonyl)-N-methylamino)ethoxy)ethoxy)ethoxy)acetic acid | - |

| CAS Number | 1260431-01-3 | [3] |

| Molecular Formula | C₁₇H₃₃NO₈ | [3] |

| Molecular Weight | 379.45 g/mol | [1] |

| Appearance | Pale yellow oil | [6] |

| Purity | Typically ≥95% | [7] |

| pKa (Carboxylic Acid) | ~4.5 (Estimated) | Theoretical |

| logP (Octanol/Water) | ~0.5 - 1.5 (Estimated) | Theoretical |

Solubility and Stability

The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of this compound.[3] It is also soluble in a variety of common organic solvents.[8]

Solubility Profile (Qualitative):

-

Water: Soluble[3]

-

Organic Solvents: Soluble in most organic solvents, including methanol, ethanol, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[8]

Stability Profile:

-

t-Boc Group: The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[] Thermal deprotection at high temperatures is also possible.[1][9][10]

-

Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment.[3]

Reactivity and Applications

The primary utility of this compound lies in its bifunctional nature, enabling the linkage of two different molecular entities.

-

Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amines.[3]

-

PROTAC Synthesis: This molecule is frequently used as a linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1][2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of the carboxylic acid group.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

Caption: Workflow for logP determination by the shake-flask method.

Molecular Structure and Application Diagrams

The following diagrams illustrate the chemical structure of this compound and a conceptual representation of its use in forming a PROTAC.

Caption: Chemical structure of this compound.

Caption: Conceptual use as a linker in a PROTAC molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1260431-01-3 | BroadPharm [broadpharm.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid (CAS: 1260431-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(t-Boc)-PEG4-acid, with CAS number 1260431-01-3, is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. It belongs to the class of polyethylene (B3416737) glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules. This particular linker is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that mediate the degradation of target proteins.[1][2]

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental methodologies associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 1260431-01-3 | [1][3][4][5] |

| Molecular Formula | C17H33NO8 | [1][3][4][5] |

| Molecular Weight | 379.45 g/mol | [2][5] |

| Purity | Typically ≥95% | [5] |

| Appearance | Varies (refer to supplier) | |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | [1][5] |

Chemical Structure and Reactivity

This compound is comprised of three key functional components:

-

A terminal carboxylic acid: This functional group allows for the covalent attachment to a primary or secondary amine on a target-binding ligand or an E3 ligase ligand through the formation of a stable amide bond. This reaction is typically facilitated by peptide coupling reagents.

-

A tert-butyloxycarbonyl (t-Boc) protected N-methyl amine: The t-Boc protecting group is labile under acidic conditions, allowing for the selective deprotection of the amine. The presence of the methyl group on the nitrogen can influence the conformational flexibility and metabolic stability of the resulting PROTAC.

-

A tetra-polyethylene glycol (PEG4) spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance between the target protein and the E3 ligase, influencing the efficiency of ternary complex formation and subsequent protein degradation.

The reactivity of the terminal carboxylic acid is central to the utility of this linker. The formation of an amide bond with an amine-containing molecule is a well-established and robust chemical transformation.

Applications in Drug Discovery: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The general workflow for synthesizing a PROTAC using this compound is depicted in the following diagram:

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

While a specific experimental protocol for a PROTAC synthesized with this compound is not publicly available in research literature, a general and representative protocol for the synthesis of an amide-linked PROTAC using a Boc-protected amine-PEG-acid linker is provided below. This protocol should be adapted and optimized for specific substrates.

Protocol: Synthesis of an Amide-Linked PROTAC

Step 1: Amide Coupling of POI Ligand with this compound

-

Reagents and Materials:

-

POI Ligand with a free amine (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the POI ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

POI-Linker-Boc intermediate

-

DCM

-

TFA (trifluoroacetic acid)

-

-

Procedure:

-

Dissolve the POI-Linker-Boc intermediate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine salt (POI-Linker-NHMe) is often used in the next step without further purification.

-

Step 3: Amide Coupling of POI-Linker-NHMe with E3 Ligase Ligand

-

Reagents and Materials:

-

POI-Linker-NHMe (1.0 eq)

-

E3 Ligase Ligand with a free carboxylic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Follow the procedure outlined in Step 1, using the POI-Linker-NHMe and the E3 Ligase Ligand as the coupling partners.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its well-defined structure, featuring a reactive carboxylic acid, a protected amine, and a solubilizing PEG spacer, provides a versatile platform for linking target-binding and E3 ligase-recruiting moieties. The methodologies outlined in this guide, while general, provide a solid foundation for researchers entering the exciting and rapidly evolving field of targeted protein degradation. As with any chemical synthesis, reaction conditions should be carefully optimized for each specific application to ensure the efficient and successful creation of novel PROTAC molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound, 1260431-01-3 | BroadPharm [broadpharm.com]

- 4. This compound [cnreagent.com]

- 5. N-methyl-N-(t-Boc)-PEG4-COOH | CAS:1260431-01-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

An In-depth Technical Guide on the Molecular Weight of N-methyl-N-(t-Boc)-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of N-methyl-N-(t-Boc)-PEG4-acid, a bifunctional linker commonly utilized in the development of proteolysis-targeting chimeras (PROTACs) and other advanced drug conjugates.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. It features a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential conjugation to two different molecular entities. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are crucial for stoichiometric calculations in synthetic protocols and for the characterization of resulting conjugates.

| Property | Value |

| Chemical Formula | C₁₇H₃₃NO₈ |

| Molecular Weight | 379.45 g/mol [1] (also cited as 379.5 g/mol [2][3][4]) |

| CAS Number | 1260431-01-3[1][2][3] |

Chemical Structure

The structural formula of this compound is presented below. The structure consists of a monodisperse tetraethylene glycol (PEG4) core, which is modified at one terminus with an N-methyl, N-(t-Boc) protected amine and at the other with a carboxylic acid.

Caption: Connectivity of functional groups in this compound.

Experimental Protocols and Signaling Pathways

The determination of a molecule's molecular weight is a foundational calculation based on its chemical formula and the atomic weights of its constituent elements. As such, experimental protocols for its measurement (e.g., mass spectrometry) are not detailed here, as the theoretical molecular weight is the standard reference for this compound.

Similarly, as this compound is a synthetic linker molecule, it does not have inherent signaling pathway activity. Its function is to covalently link other molecules, and any biological activity is conferred by the molecules it conjugates. Therefore, a signaling pathway diagram for the linker itself is not applicable.

References

Synthetic Pathway for N-methyl-N-(t-Boc)-PEG4-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthesis route for N-methyl-N-(t-Boc)-PEG4-acid, a valuable bifunctional linker used in bioconjugation and drug delivery. The synthesis is a multi-step process commencing with the preparation of the core amino-PEG4-acid structure, followed by selective N-methylation and subsequent N-Boc protection. This guide provides detailed experimental protocols and quantitative data to facilitate the successful synthesis of the target molecule.

I. Overall Synthesis Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Amino-PEG4-Acid Backbone: This involves the preparation of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid. A reliable method, adapted from published procedures, utilizes tetraethylene glycol as the starting material. This stage involves the protection of the carboxylic acid as a tert-butyl ester, introduction of an azide (B81097) group, and subsequent reduction to the primary amine.

-

Selective N-methylation of the Primary Amine: A critical step is the selective mono-methylation of the terminal primary amine without significant formation of the di-methylated product. This can be achieved through a reductive amination approach.

-

N-Boc Protection and Final Deprotection: The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The final step involves the deprotection of the tert-butyl ester to yield the desired carboxylic acid.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times, and expected yields.

| Step | Reaction | Key Reagents | Reaction Time | Yield (%) |

| 1 | Esterification of Tetraethylene Glycol | tert-Butyl acrylate (B77674), Triton B | 12 h | 85 |

| 2 | Mesylation | Methanesulfonyl chloride, Triethylamine (B128534) | 4 h | 92 |

| 3 | Azide Substitution | Sodium azide | 48 h | 88 |

| 4 | Reduction to Primary Amine | Triphenylphosphine (B44618), Water | 12 h | 95 |

| 5 | N-methylation | Paraformaldehyde, Sodium triacetoxyborohydride (B8407120) | 4 h | 80 |

| 6 | N-Boc Protection | Di-tert-butyl dicarbonate, Triethylamine | 16 h | 90 |

| 7 | Carboxylic Acid Deprotection | Trifluoroacetic acid | 2 h | 98 |

III. Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

-

To a solution of tetraethylene glycol (1 equivalent) in tetrahydrofuran (B95107) (THF), add Triton B (40% in methanol, 0.1 equivalents).

-

Add tert-butyl acrylate (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with the addition of water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Step 2: Synthesis of tert-Butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate

-

Dissolve the product from Step 1 (1 equivalent) in dichloromethane (B109758) (DCM).

-

Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated product.

Step 3: Synthesis of tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate

-

Dissolve the mesylated product from Step 2 (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) and heat the mixture to 80 °C.

-

Stir the reaction for 48 hours.

-

Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the azide product.

Step 4: Synthesis of tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate

-

Dissolve the azide from Step 3 (1 equivalent) in a mixture of THF and water (9:1).

-

Add triphenylphosphine (1.2 equivalents) and stir the mixture at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the primary amine.

Step 5: Synthesis of tert-Butyl N-methyl-1-amino-3,6,9,12-tetraoxapentadecan-15-oate

-

Dissolve the primary amine from Step 4 (1 equivalent) and paraformaldehyde (1.5 equivalents) in methanol.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography to obtain the N-methylated amine.

Step 6: Synthesis of tert-Butyl N-methyl-N-(t-Boc)-1-amino-3,6,9,12-tetraoxapentadecan-15-oate

-

Dissolve the N-methylated amine from Step 5 (1 equivalent) in DCM.

-

Add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (1.2 equivalents).

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the fully protected product.

Step 7: Synthesis of this compound

-

Dissolve the product from Step 6 (1 equivalent) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate with toluene (B28343) to remove residual TFA, yielding the final product, this compound.

IV. Visualizations

Caption: Overall synthesis workflow for this compound.

Caption: Logical relationships of intermediates in the synthesis.

solubility of N-methyl-N-(t-Boc)-PEG4-acid in organic solvents

An In-depth Technical Guide to the Solubility of N-methyl-N-(t-Boc)-PEG4-acid in Organic Solvents

Introduction

This compound is a heterobifunctional linker commonly employed in the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker component of a PROTAC, such as this compound, plays a crucial role in bridging the target protein ligand and the E3 ubiquitin ligase ligand, and its physicochemical properties, including solubility, are critical for the successful synthesis, purification, and biological activity of the final conjugate.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural components:

-

N-methyl Group: The presence of a methyl group on the nitrogen atom slightly increases the lipophilicity of that portion of the molecule.

-

tert-Butyloxycarbonyl (t-Boc) Group: This bulky, non-polar protecting group significantly contributes to the molecule's solubility in lipophilic (non-polar) organic solvents.[2]

-

Polyethylene (B3416737) Glycol (PEG4) Linker: The four-unit polyethylene glycol chain is highly flexible and hydrophilic. This feature is a primary determinant of the molecule's solubility, enhancing its miscibility in a broad range of polar organic solvents through hydrogen bonding with solvent molecules.[2][3] The hydrophilic nature of the PEG spacer is known to increase the aqueous solubility of the overall compound.[4][5][6]

-

Carboxylic Acid Terminus: The terminal carboxylic acid group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group enhances solubility in polar protic solvents.

Based on these structural features, a high degree of solubility can be anticipated in polar organic solvents.

Inferred Solubility Data

The following table summarizes the predicted solubility of this compound in various organic solvents. This assessment is based on the known solubility of structurally similar PEGylated molecules.[2]

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly interact with the PEG chain and carboxylic acid group. Structurally similar Boc-protected PEG amides show high solubility in DMSO.[2] |

| Dimethylformamide (DMF) | Readily Soluble | Similar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule. | |

| Acetonitrile (ACN) | Soluble | While less polar than DMSO or DMF, ACN is expected to be a good solvent due to interactions with the PEG linker. | |

| Chlorinated | Dichloromethane (DCM) | Readily Soluble | The t-Boc group and the carbon backbone contribute to solubility in chlorinated solvents. Closely related PEGylated amines are known to be soluble in DCM.[2] |

| Polar Protic | Methanol (B129727) (MeOH) | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the ether oxygens of the PEG chain and the carboxylic acid, promoting solubility. |

| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol will act as a good solvent due to its ability to form hydrogen bonds. | |

| Non-polar | Ethyl Acetate (B1210297) (EtOAc) | Moderately Soluble | The ester functionality and alkyl chain of ethyl acetate will have favorable interactions with the t-Boc group and parts of the PEG chain, though solubility may be less than in more polar solvents. |

| Hexanes | Sparingly Soluble | The largely non-polar nature of hexanes will not effectively solvate the polar PEG chain and carboxylic acid, leading to poor solubility despite the presence of the t-Boc group. |

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Analytical balance

-

A series of small, sealable glass vials

-

Volumetric flasks and pipettes

-

The organic solvents to be tested (e.g., DMSO, DMF, DCM, Methanol)

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a pre-weighed glass vial.

-

Add a known volume of the selected organic solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Allow the vial to equilibrate at the desired temperature for at least 24 hours to ensure saturation is reached. Intermittent shaking is recommended.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Quantitative Analysis:

-

Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent, typically expressed in mg/mL or mol/L.

-

Visualizations

Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.

Caption: Experimental workflow for determining compound solubility.

Conclusion

While direct, quantitative solubility data for this compound is not widely published, a strong predictive assessment can be made based on its molecular structure and the known properties of analogous PEGylated compounds. It is anticipated to be readily soluble in common polar aprotic and chlorinated organic solvents such as DMSO, DMF, and DCM, and soluble in polar protic solvents like methanol and ethanol. For research and development applications where precise solubility is a critical parameter, it is strongly recommended that researchers perform their own solubility tests using the detailed experimental protocol outlined in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 1260431-01-3 | BroadPharm [broadpharm.com]

- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 5. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]

- 6. t-Boc-N-amido-PEG8-acid, 1334169-93-5 | BroadPharm [broadpharm.com]

The Strategic Imperative of PEG Linkers in Targeted Therapy Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted therapies has revolutionized the landscape of modern medicine, offering the promise of enhanced efficacy and minimized off-target toxicity. Central to the design of many of these sophisticated therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is the chemical linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone, affording a unique combination of properties that profoundly influence the solubility, stability, pharmacokinetics, and overall therapeutic index of the conjugate. This in-depth technical guide elucidates the multifaceted role of PEG linkers in targeted therapy, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Critical Role of Linkers in Targeted Therapies

Targeted therapies are designed to selectively act on specific molecular targets associated with a disease, thereby maximizing therapeutic efficacy while minimizing collateral damage to healthy tissues. The linker component of these drugs is far from a passive spacer; it is a critical determinant of the conjugate's overall performance.[1] An ideal linker must maintain stability in systemic circulation to prevent premature payload release, yet efficiently liberate the active agent at the target site.[] Furthermore, the linker's physicochemical properties can significantly impact the solubility, aggregation propensity, and pharmacokinetic profile of the entire conjugate.[3][4]

Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has gained widespread adoption in linker design due to its ability to favorably modulate these properties.[5][6] PEGylation, the process of covalently attaching PEG chains, can enhance the hydrodynamic radius of a drug, leading to reduced renal clearance and a longer plasma half-life.[7] The hydrophilic nature of PEG can also counteract the hydrophobicity of many potent payloads, improving solubility and preventing aggregation, which is a common challenge in ADC development.[7][8]

Core Principles of PEG Linkers in Targeted Therapy

The fundamental advantages of incorporating PEG linkers in targeted therapies stem from their unique physicochemical characteristics:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors used in targeted therapies are hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[7][8] The repeating ethylene (B1197577) glycol units of PEG are highly hydrophilic, and their incorporation into the linker can significantly improve the overall solubility of the conjugate.[9] This is particularly crucial for ADCs, where higher drug-to-antibody ratios (DARs) can be achieved without compromising stability.[3][8]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the therapeutic conjugate, which in turn reduces its rate of renal clearance.[7] This leads to a prolonged circulation half-life, allowing for greater accumulation of the drug at the target site.[10][11]

-

Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the therapeutic payload and even parts of the targeting moiety, masking them from the immune system and potentially reducing the immunogenicity of the conjugate.[7][12]

-

Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicities.[7]

Applications of PEG Linkers in Targeted Therapy Modalities

Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker's role is to ensure the payload remains attached to the antibody during circulation and is released upon internalization into the target cancer cell. PEG linkers are integral to modern ADC design, addressing key challenges associated with this modality.[13]

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[8] While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[8] However, a trade-off can exist, with longer PEG chains sometimes leading to reduced in vitro potency.[10][11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1] The linker in a PROTAC is crucial for orienting the POI and the E3 ligase to facilitate the formation of a productive ternary complex.[14]

PEG linkers are the most commonly used linkers in PROTAC design, with approximately 54% of reported PROTACs incorporating them.[15] The introduction of PEG can:

-

Increase the water solubility of the often large and hydrophobic PROTAC molecule.[1][15]

-

Provide flexibility , allowing the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation.[9]

-

Influence cell permeability , a critical factor for oral bioavailability.[1][15]

Systematic variation of the PEG linker length is a common strategy to optimize the degradation efficiency of a PROTAC.[15]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the properties of targeted therapies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| ADC Construct | PEG Linker Length | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Reference |

| ZHER2-SMCC-MMAE | No PEG | 1x | 1x | Baseline | [10][11] |

| ZHER2-PEG4K-MMAE | 4 kDa | 2.5x increase | 4.5x decrease | Improved | [10][11] |

| ZHER2-PEG10K-MMAE | 10 kDa | 11.2x increase | 22x decrease | Most Ideal | [10][11] |

| ADC with PEG4 | 4 units | - | - | - | [16] |

| ADC with PEG8 | 8 units | Slower Clearance | - | 100% Survival | [7][16] |

| ADC with PEG12 | 12 units | Slower Clearance | - | 100% Survival | [7][16] |

| ADC with PEG24 | 24 units | Slower Clearance | - | - | [7] |

Table 2: Impact of PEG Linkers on PROTAC Properties

| PROTAC Property | Effect of PEG Linker | Observation | Reference |

| Solubility | Increased | Ether oxygens act as hydrogen bond acceptors. | [1] |

| Cell Permeability | Modulated | Flexible PEG can adopt folded conformations, shielding polar surface area. | [1] |

| Degradation Efficiency | Dependent on length | Systematic changes in PEG length can optimize ternary complex formation. | [15] |

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a PEG Linker

This protocol outlines a general method for conjugating a PEGylated drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

-

PEGylated linker-payload construct with a reactive group (e.g., maleimide)

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, SEC)

Methodology:

-

Antibody Reduction:

-

Dissolve the mAb in conjugation buffer to a final concentration of 5-10 mg/mL.

-

Add a 5-10 molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

-

-

Drug-Linker Conjugation:

-

Prepare the PEGylated drug-linker construct in a compatible solvent (e.g., DMSO).

-

Add the drug-linker construct to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess over the antibody).

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle agitation.[8]

-

-

Quenching the Reaction:

-

Add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the drug-linker to cap any unreacted maleimide (B117702) groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).

-

Elute the ADC using a suitable buffer (e.g., PBS).

-

-

Characterization:

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of an ADC in cancer cell lines.

Materials:

-

Target cancer cell line

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

ADCs with different PEG linker lengths

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Methodology:

-

Cell Seeding:

-

Culture the target cancer cells to 70-80% confluency.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADCs in cell culture medium.

-

Remove the old medium from the cell plates and add the ADC dilutions.

-

Include untreated cells as a negative control and a vehicle control.

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each ADC.[8]

-

Visualizations of Key Concepts

Signaling Pathway: ADC Mechanism of Action

Caption: Workflow of an Antibody-Drug Conjugate (ADC) from binding to a tumor cell to inducing apoptosis.

Experimental Workflow: PROTAC-Mediated Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated degradation of a target protein.

Logical Relationship: Benefits of PEGylation in Targeted Therapy

Caption: How PEG linker incorporation enhances the properties of targeted therapies, leading to an improved therapeutic index.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the development of effective and safe targeted therapies.[] Their ability to enhance solubility, modulate pharmacokinetics, and reduce immunogenicity provides a powerful means to overcome the challenges associated with potent therapeutic payloads and complex biologic-based delivery systems.[3][7][12] The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[1] Advances in computational modeling, coupled with a deeper understanding of the structure-activity relationships of PEGylated conjugates, will continue to drive the design of next-generation targeted therapies with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG architectures, such as branched or multi-arm PEGs, will further expand the versatility of this critical linker technology.[3][4]

References

- 1. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. adcreview.com [adcreview.com]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. mdpi.com [mdpi.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. purepeg.com [purepeg.com]

- 14. The Essential Role of Linkers in PROTACs [axispharm.com]

- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 19. ingenieria-analitica.com [ingenieria-analitica.com]

A Technical Guide to N-methyl-N-(t-Boc)-PEG4-acid for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-methyl-N-(t-Boc)-PEG4-acid, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, commercial sources, and detailed protocols for its application in synthetic chemistry workflows.

Core Properties and Commercial Availability

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential conjugation to two different molecular entities. Its primary application is in the synthesis of PROTACs, where it serves as a flexible spacer connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Commercial Supplier Specifications

The following table summarizes the specifications for this compound available from various commercial suppliers. This data is intended to facilitate the selection of reagents for specific research and development needs.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| BroadPharm | BP-22766 | ≥98% | 379.5 | 1260431-01-3 | -20°C |

| MedChemExpress | HY-140510 | >98% | 379.45 | 1260431-01-3 | Room temperature (short term), -20°C (long term) |

| Glyco MindSynth | GMSL-659 | 95-98% | 379.5 | 1260431-01-3 | 2-8°C (short term), -20°C (long term) |

| Appchem | AQ17320 | >95% | 379.45 | 1260431-01-3 | -20°C |

| MyBioSource | MBS5769628 | ≥98% | 379.45 | 1260431-01-3 | -20°C for 3 years |

Application in PROTAC Synthesis: A Logical Workflow

The synthesis of a PROTAC using this compound typically follows a two-step conjugation process. First, the carboxylic acid terminus is coupled to one of the ligands. Subsequently, the Boc protecting group is removed to liberate the secondary amine, which is then coupled to the second ligand. The following diagram illustrates this logical workflow.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols are generalized procedures for the key chemical transformations involving this compound. Optimization may be required based on the specific properties of the ligands being conjugated.

Amide Bond Formation

This protocol describes the coupling of the carboxylic acid terminus of this compound to an amine-containing ligand.

Materials:

-

This compound

-

Amine-containing ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq.) and the amine-containing ligand (1.0-1.2 eq.) in anhydrous DMF or a mixture of DMF/DCM.

-

Add HATU (1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.

-

In a separate vial, dissolve EDC (1.2 eq.) in anhydrous DMF.

-

Add the EDC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the secondary amine for subsequent conjugation.

Materials:

-

Boc-protected intermediate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., 0.1 M concentration).

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene (B28343) may be necessary to remove residual TFA.

-

The resulting amine-TFA salt can often be used directly in the next step without further purification. If the free amine is required, the residue can be neutralized with a base (e.g., saturated aqueous NaHCO3) and extracted.

PROTAC-Mediated Protein Degradation Pathway

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

Caption: Signaling pathway of PROTAC-mediated protein degradation.

This guide provides a foundational understanding and practical protocols for the use of this compound in contemporary drug discovery. For any specific application, researchers are encouraged to consult the primary literature and adapt the methodologies to their unique chemical systems.

References

Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

N-methyl-N-(t-Boc)-PEG4-acid is a valuable bifunctional linker molecule integral to the synthesis of complex molecules in pharmaceutical and biotechnological research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a protected amine, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, demands specific storage and handling conditions to ensure its stability and reactivity. This guide provides a comprehensive overview of the best practices for the storage and handling of this reagent to maintain its integrity for successful experimental outcomes.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary concerns are temperature and moisture, which can lead to the hydrolysis of the t-Boc protecting group or other undesirable side reactions. The following table summarizes the recommended storage conditions based on the intended duration of storage.

| Parameter | Short-Term Storage | Long-Term Storage |

| Temperature | -4°C[1] | -20°C[1][2] |

| Duration | 1-2 weeks[1] | 1-2 years[1] |

| Atmosphere | Store in a dry environment. | Store in a dry environment. |

| Light | Protect from light. | Protect from light. |

| Container | Tightly sealed, manufacturer-provided vial. | Tightly sealed, manufacturer-provided vial. |

Note: While the compound is typically shipped at ambient temperature, it should be transferred to the recommended storage conditions upon receipt.[2]

Chemical Stability and Reactivity

This compound possesses two key reactive moieties that dictate its chemical behavior:

-

t-Boc Protecting Group: This group is notably labile in acidic conditions, which will deprotect the amine. Care should be taken to avoid exposure to acidic environments during storage and handling unless deprotection is the intended next step.

-

Terminal Carboxylic Acid: The carboxylic acid can react with primary amines in the presence of activating agents like EDC or HATU to form stable amide bonds.[2]

-

PEG Linker: The hydrophilic PEG chain enhances the aqueous solubility of the compound.[2]

Handling and Safety Protocols

Adherence to standard laboratory safety procedures is essential when working with this compound. The following table outlines the necessary personal protective equipment (PPE) and handling guidelines.

| Precaution Category | Specific Recommendations |

| Personal Protective Equipment (PPE) | Wear protective glasses, a lab coat or protective suit, and chemical-resistant gloves.[1] A mask is also recommended.[1] |

| Engineering Controls | Work in a well-ventilated area. For procedures that may generate aerosols or involve heating, use a chemical fume hood. In instances where toxic or irritating substances may be produced, a glove box may be necessary.[1] |

| General Handling | Avoid direct contact with skin.[1] Prevent inhalation of any dust or vapors. May be harmful if swallowed, in contact with skin, or if inhaled. |

| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. Waste materials should be stored separately and handled by a professional waste disposal service.[1] |

Experimental Workflow: Storage and Use

The following diagram illustrates the recommended workflow for the storage and handling of this compound from receipt to experimental use.

Caption: Workflow for this compound from receipt to disposal.

By following these guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using N-methyl-N-(t-Boc)-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-methyl-N-(t-Boc)-PEG4-acid, a versatile heterobifunctional linker, in various bioconjugation techniques. This document outlines detailed protocols for antibody-drug conjugates (ADCs), protein modification, and surface functionalization, complete with illustrative quantitative data and visual workflows to facilitate experimental design and execution.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected secondary amine.[1][2] This structure offers several advantages in bioconjugation:

-

Hydrophilicity: The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic molecules.[1]

-

Controlled Reactivity: The carboxylic acid can be activated to react with primary amines on biomolecules, while the t-Boc group provides a stable protecting group for the secondary amine, which can be deprotected under acidic conditions for subsequent conjugation steps.[1]

-

Flexibility: The PEG spacer provides a flexible connection between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the biomolecule.

Key Applications and Techniques

This compound is a valuable tool for a range of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): As a component of the linker system connecting a cytotoxic drug to an antibody.

-

Protein Modification: For introducing new functional groups onto proteins for subsequent labeling or crosslinking.

-

Surface Functionalization: To modify the surface of nanoparticles, beads, or other materials to enhance biocompatibility or enable the attachment of biomolecules.

Data Presentation: Illustrative Quantitative Data

The following tables provide representative quantitative data for bioconjugation reactions using carboxy-PEG linkers. These values are intended as a guide for experimental planning and optimization. Actual results may vary depending on the specific biomolecule, payload, and reaction conditions.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) for ADCs with PEG4 Linkers

| Target Protein | Payload | Linker Chemistry | Average DAR | Conjugation Efficiency (%) | Reference |

| HER2 | MMAE | Thiol-Maleimide | 3.8 | 85 | [3] |

| CD30 | MMAF | Lysine-Amide | 4.0 | 90 | [4] |

| TROP2 | SN-38 | Click Chemistry | 7.6 | 95 | [5] |

Table 2: Illustrative Efficiency of Protein PEGylation with Carboxy-PEG Linkers

| Protein | Linker | Molar Ratio (Linker:Protein) | PEGylation Efficiency (%) | Characterization Method | Reference |

| Lysozyme | mPEG-SPA | 20:1 | >90 | SDS-PAGE, MALDI-TOF | [6] |

| Interferon α-2a | Branched PEG-NHS | 10:1 | 85-95 | RP-HPLC, SEC | [7] |

| Bovine Serum Albumin | COOH-PEG-NHS | 15:1 | ~80 | UV-Vis, DLS | [8] |

Table 3: Illustrative Quantification of Surface Functionalization with PEG Linkers

| Nanoparticle | Linker | Grafting Density (chains/nm²) | Characterization Method | Reference |

| Gold Nanoparticles (20 nm) | Thiol-PEG-COOH | 2.5 | TGA, XPS | [9] |

| Silica Nanoparticles (100 nm) | Silane-PEG-NH2 | 0.8 | NMR, DLS | [10] |

| Liposomes | DSPE-PEG-COOH | 0.5 | Fluorescence Correlation Spectroscopy | [] |

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug payload to an antibody using this compound as part of the linker system.

Step 1: Activation of this compound and Conjugation to a Drug Payload

Caption: Synthesis of the payload-linker conjugate.

Materials:

-

This compound

-

Amine-containing drug payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase HPLC system

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

-

In a separate flask, dissolve the amine-containing drug payload (1 equivalent) in anhydrous DMF.

-

Slowly add the activated linker solution to the drug payload solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting payload-linker conjugate by reverse-phase HPLC.

Step 2: t-Boc Deprotection and Antibody Conjugation

Caption: Final ADC synthesis via deprotection and conjugation.

Materials:

-

Payload-PEG4-N(Me)-tBoc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Thiol-modified antibody (e.g., via reduction of disulfide bonds)

-

Maleimide-functionalized payload (if applicable)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Dissolve the Payload-PEG4-N(Me)-tBoc conjugate in DCM.

-

Add TFA to the solution (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the t-Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the deprotected payload-linker in a suitable buffer (e.g., PBS).

-

Add the deprotected payload-linker to the thiol-modified antibody solution. A typical molar excess of the payload-linker is 5-10 fold.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Protein Modification and Subsequent Labeling

This protocol details the modification of a protein with this compound to introduce a protected amine, which can then be deprotected and labeled.

References

- 1. This compound, 1260431-01-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates.[1][2] Its stability under various conditions and its susceptibility to cleavage under acidic conditions make it an invaluable tool.[1] N-methyl-N-(t-Boc)-PEG4-acid is a bifunctional linker that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a terminal carboxylic acid for conjugation, and a Boc-protected secondary amine.[3][4] The N-methyl group can be crucial for modulating the properties of the final conjugate, such as basicity and biological activity.

Deprotection of the t-Boc group is a critical step to unmask the secondary amine, allowing for subsequent functionalization or interaction with biological targets. This document provides detailed application notes and protocols for the efficient deprotection of the t-Boc group from this compound, covering various methodologies to suit different substrate sensitivities and experimental requirements.

Deprotection Methodologies

The removal of the t-Boc group is typically achieved under acidic conditions.[5][6] However, thermal and catalytic methods offer alternatives, particularly when acid-labile functional groups are present in the molecule.

Acidic Deprotection

Acid-catalyzed removal of the t-Boc group is the most common and generally efficient method. The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[7]

A variety of acids and solvent systems can be employed, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297) being the most prevalent.[5][8][9]

Common Acidic Deprotection Conditions:

| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | Highly effective, but TFA is corrosive and needs to be thoroughly removed.[5][10] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4 M | Room Temp. | 1 - 4 h | Provides the amine as a hydrochloride salt.[11] |

| Hydrochloric Acid (HCl) | Ethyl Acetate | Saturated | Room Temp. | 1 - 6 h | Milder than TFA/DCM, useful for acid-sensitive substrates.[9] |

| Phosphoric Acid (aq.) | Tetrahydrofuran (THF) | 85% | Room Temp. | 2 - 12 h | A milder and environmentally benign alternative.[12] |

| Formic Acid | - | 98% | Room Temp. | 12 - 48 h | Slower but can be useful for sensitive substrates. |

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general and widely applicable method for the deprotection of this compound using TFA in DCM.[13]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[13]

-

Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

Work-up Option A (TFA Salt): The resulting residue is the amine as its TFA salt. This can often be used directly in subsequent steps.

-

Work-up Option B (Free Amine):

-

Dissolve the residue in DCM.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the free amine, N-methyl-PEG4-acid.[13]

-

Workflow for TFA Deprotection:

Caption: Workflow for t-Boc deprotection using TFA.

Protocol 2: Mild t-Boc Deprotection using HCl in Dioxane

This protocol is suitable for substrates that may be sensitive to the harshness of neat TFA.

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve the this compound in a minimal amount of a compatible solvent if necessary (e.g., DCM or methanol), or add the HCl/dioxane solution directly if the substrate is soluble.

-

Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether.

-

If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. The salt can be triturated with diethyl ether to induce precipitation and remove non-polar impurities.

Monitoring the Deprotection Reaction

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without prolonged exposure to acidic conditions, which could lead to degradation of the desired product.[13]

-

Thin Layer Chromatography (TLC): The deprotected amine is more polar than the starting Boc-protected compound and will have a lower Rf value. Staining with ninhydrin (B49086) can be used to visualize primary and secondary amines.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[13]

Logical Diagram for Reaction Monitoring:

Caption: Decision workflow for monitoring deprotection.

Alternative Deprotection Methods

While acidic deprotection is standard, certain applications may require alternative methods to avoid acid-labile functional groups.

Thermal Deprotection

In some cases, the t-Boc group can be removed thermally, often in a high-boiling point solvent or neat.[14][15] This method avoids the use of acids altogether.

-

Conditions: Heating a solution of the Boc-protected amine in a solvent like toluene, dioxane, or even water at temperatures ranging from 100 to 150 °C.[8][15]

-

Advantages: Avoids acidic reagents.

-

Disadvantages: Requires high temperatures which may not be suitable for all substrates. Reaction times can be long.[15]

Catalytic Deprotection

Certain Lewis acids or solid-supported catalysts can facilitate t-Boc deprotection under milder conditions than strong Brønsted acids.

-

Iron(III) Chloride: Catalytic amounts of FeCl₃ can selectively cleave the N-Boc group.[2]

-

Heteropolyacids: Dawson heteropolyacid has been shown to be an efficient catalyst for N-Boc deprotection in DCM at room temperature.[1]

-

Advantages: High selectivity and milder conditions. Catalysts can sometimes be recovered and reused.[1]

-

Disadvantages: May require screening of catalysts and conditions for optimal performance.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Deprotection | - Insufficient reaction time.[10] - Insufficient amount of acid. - Water contamination in anhydrous reactions.[10] | - Increase reaction time and continue monitoring. - Add more deprotecting reagent. - Use freshly dried solvents and fresh reagents. |